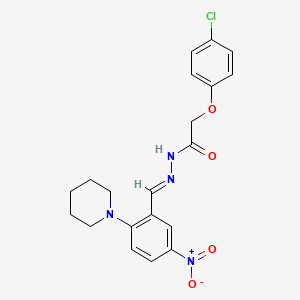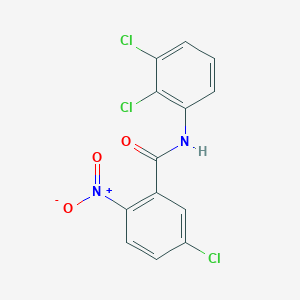
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity in recent years, particularly in the athletic community.
作用機序
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been found to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy metabolism and insulin sensitivity. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it increases endurance capacity by enhancing oxygen utilization and reducing muscle fatigue.
実験室実験の利点と制限
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation, which allows for precise targeting of specific pathways. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in its potential as a performance-enhancing drug in the athletic community, although this raises ethical and safety concerns.
合成法
The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone involves several steps, including the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 2-fluorophenol in the presence of a base to form the intermediate product, followed by the reaction with ethyl chloroacetate to produce the final product. The purity of the compound can be achieved through recrystallization or column chromatography.
科学的研究の応用
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal models, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance capacity. In addition, it has been found to have neuroprotective effects in Alzheimer's disease and stroke models.
特性
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-9-12(17)7-6-10(15(9)19)13(18)8-20-14-5-3-2-4-11(14)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMWPLATLINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)
![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)
